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Dimanganese heptaoxide

Catalog No.
S1510042
CAS No.
12057-92-0
M.F
Mn2O7
Mn2O7-14
M. Wt
221.87 g/mol
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Dimanganese heptaoxide

CAS Number

12057-92-0

Product Name

Dimanganese heptaoxide

IUPAC Name

manganese;oxygen(2-)

Molecular Formula

Mn2O7
Mn2O7-14

Molecular Weight

221.87 g/mol

InChI

InChI=1S/2Mn.7O/q;;7*-2

InChI Key

ZEFXULJEOUCCOQ-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn]

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn].[Mn]

Dimanganese heptaoxide, also known as manganese heptoxide or manganese(VII) oxide, is an inorganic compound with the chemical formula Mn2O7\text{Mn}_2\text{O}_7. This compound appears as a dark green oily liquid at room temperature and is characterized by its high reactivity and strong oxidizing properties. It was first identified in 1860 and is the anhydride of permanganic acid. The oxidation state of manganese in this compound is +7, which contributes to its properties as a powerful oxidizer that can react explosively with organic materials and other reducing agents .

The physical properties of dimanganese heptaoxide include:

  • Appearance: Dark green liquid, can appear red when viewed in transmitted light.
  • Melting Point: Approximately 6 °C.
  • Density: About 2.396 g/cm³.
  • Solubility: Soluble in concentrated sulfuric acid but decomposes upon contact with water .

Dimanganese heptaoxide is known for its vigorous reactions, particularly with organic compounds and reducing agents. Key reactions include:

  • Decomposition: Dimanganese heptaoxide decomposes to form manganese dioxide (MnO2\text{MnO}_2), oxygen (O2\text{O}_2), and ozone (O3\text{O}_3) when heated or upon contact with water:
    2Mn2O74MnO2+3O2+O32\text{Mn}_2\text{O}_7\rightarrow 4\text{MnO}_2+3\text{O}_2+\text{O}_3
  • Reaction with Hydrogen Peroxide: It reacts with hydrogen peroxide in the presence of sulfuric acid to release oxygen and ozone:
    2Mn2O7+2H2O2+4H2SO44MnSO4+6H2O+2O32\text{Mn}_2\text{O}_7+2\text{H}_2\text{O}_2+4\text{H}_2\text{SO}_4\rightarrow 4\text{MnSO}_4+6\text{H}_2\text{O}+2\text{O}_3
  • Explosive Reactions: The compound can ignite organic materials spontaneously or explode if it comes into contact with metals or is heated above approximately 55 °C .

The most common method for synthesizing dimanganese heptaoxide involves the reaction of solid potassium permanganate (KMnO4\text{KMnO}_4) with concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4). The process can be summarized as follows:

  • Formation of Permanganic Acid:
    2KMnO4+2H2SO42HMnO4+K2SO4+H2O2\text{KMnO}_4+2\text{H}_2\text{SO}_4\rightarrow 2\text{HMnO}_4+K_2\text{SO}_4+H_2\text{O}
  • Dehydration to Dimanganese Heptaoxide:
    The permanganic acid formed is then dehydrated by sulfuric acid to yield dimanganese heptaoxide:
    2HMnO4Mn2O7+H2O2\text{HMnO}_4\rightarrow \text{Mn}_2\text{O}_7+H_2\text{O}

This synthesis must be conducted under controlled conditions due to the compound's instability and explosive potential .

  • Oxidizing Agent: Utilized in organic synthesis as a strong oxidizer for various reactions.
  • Chemical Research: Studied for its unique properties in academic research concerning transition metal oxides.
  • Synthesis of Ozone: Its decomposition can be harnessed for generating ozone, which has applications in water treatment and disinfection processes .

Due to its extreme reactivity, interaction studies involving dimanganese heptaoxide are primarily focused on its behavior with various organic compounds and reducing agents. It has been shown to ignite or explode upon contact with substances such as:

  • Alcohols (e.g., ethanol)
  • Acetone
  • Cotton and other organic materials

These interactions highlight the importance of handling this compound with extreme caution, as it poses significant risks in laboratory settings

5
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Similar Compounds: Comparison with Other Compounds

Dimanganese heptaoxide shares similarities with several other manganese oxides and transition metal oxides. Below are some comparable compounds:

CompoundFormulaOxidation StateProperties
Manganese DioxideMnO2\text{MnO}_2+4Less reactive; used in batteries and catalysis
Manganese Trioxide\text{Mn 2 text O}_3}+3Stable; used in pigments and ceramics
Manganese Tetroxide\text{Mn 3 text O}_4}Mixed (+3,+4)Used as a pigment; more stable than heptaoxide
Chromium Heptoxide\text{Cr 2 text O}_7}^2-+6Similar structure; used in various industrial applications

Uniqueness of Dimanganese Heptaoxide

Dimanganese heptaoxide is unique due to its extreme volatility and reactivity compared to other manganese oxides. Its ability to decompose explosively at relatively low temperatures distinguishes it from more stable manganese compounds, making it a subject of interest primarily for safety studies rather than practical applications

5
.

O₃Mn−O−MnO₃ Connectivity Framework

Dimanganese heptaoxide exhibits a distinctive molecular architecture characterized by the O₃Mn−O−MnO₃ connectivity pattern [2]. This structural framework represents a fundamental arrangement where two manganese centers are connected through a single bridging oxygen atom, with each manganese atom coordinated to three additional terminal oxygen atoms [2] [24]. The connectivity pattern reflects the molecular nature of this compound, distinguishing it from polymeric manganese oxide structures [4].

The O₃Mn−O−MnO₃ framework demonstrates the compound's nonpolar molecular character, as confirmed by its solubility properties in nonpolar solvents such as carbon tetrachloride [2]. This structural arrangement consists of two discrete tetrahedral units sharing a common vertex, where the vertices are occupied by oxygen atoms and the manganese centers are positioned at the centers of the tetrahedra [2] [4]. The molecular structure confirms that dimanganese heptaoxide crystallizes as a molecular solid rather than forming extended networks typical of other manganese oxides [14].

Tetrahedral Coordination Environment

Each manganese atom in dimanganese heptaoxide adopts a tetrahedral coordination geometry, surrounded by four oxygen atoms [4] [25]. This tetrahedral arrangement represents the preferred coordination environment for manganese in the +7 oxidation state, maximizing the electrostatic interactions while minimizing repulsive forces between the highly charged metal center and the surrounding oxygen ligands [2] [4].

The tetrahedral coordination environment encompasses three terminal oxygen atoms and one bridging oxygen atom per manganese center [25]. This geometric arrangement results in a total of six terminal oxygen atoms and one bridging oxygen atom across the entire dimanganese heptaoxide molecule [25]. The tetrahedral geometry deviates from the more common octahedral coordination observed in lower oxidation state manganese compounds, reflecting the unique electronic and steric requirements of the heptavalent manganese centers [4].

Structural analysis reveals that the tetrahedral coordination environment in dimanganese heptaoxide exhibits distinct bond lengths depending on the nature of the oxygen atoms [2] [24]. The coordination sphere demonstrates the compound's molecular character, with well-defined discrete tetrahedral units rather than the infinite coordination networks characteristic of many transition metal oxides [14].

Bridging Oxygen Characteristics

The bridging oxygen atom in dimanganese heptaoxide serves as the critical structural link connecting the two tetrahedral manganese centers [2] [4]. This oxygen atom exhibits a two-coordinate environment, bonding exclusively to the two manganese atoms with no additional coordination [4]. The bridging oxygen characteristics distinguish this structural element from the terminal oxygen atoms, which maintain single coordination to individual manganese centers [2].

Crystallographic data indicates that the bridging oxygen atom is positioned at a distance of 1.77 Å from each manganese center [2] [24]. This distance is notably longer than the terminal manganese-oxygen bond lengths, reflecting the different electronic environment and bonding characteristics of the bridging position [2]. The bridging oxygen characteristics contribute significantly to the overall molecular geometry and influence the metal-oxygen-metal bond angle observed in the compound [6] [14].

The bridging oxygen environment demonstrates partial covalent character, as evidenced by infrared spectroscopic studies that reveal characteristic absorptions associated with the bridging metal-oxygen interactions [13]. The electronic properties of the bridging oxygen atom play a crucial role in determining the overall bonding framework and structural stability of the dimanganese heptaoxide molecule [19].

Bond Angle Investigations

Metal-Oxygen-Metal (Mn-O-Mn) Bending Angle Analysis

The metal-oxygen-metal bond angle in dimanganese heptaoxide measures 120.7°, representing a significant deviation from linearity [2] [24]. This bending angle has been precisely determined through crystallographic analysis and represents one of the most characteristic structural features of the compound [2] [6]. The 120.7° angle reflects the balance between electronic repulsion, steric interactions, and bonding requirements within the molecular framework [14].

Infrared spectroscopic studies have provided independent confirmation of the metal-oxygen-metal bending angle through vibrational analysis [6] [13]. The intensity ratio of symmetric and antisymmetric stretching modes of the bridging oxygen system enables calculation of the bond angle, yielding values consistent with crystallographic determinations [6]. These spectroscopic investigations indicate a bending angle of approximately 150° based on intensity measurements, though crystallographic studies provide the more precise value of 120.7° [6].

The 120.7° bending angle in dimanganese heptaoxide contrasts markedly with the linear arrangements observed in related Group 7 heptoxides [14] [17]. This angular deviation influences the overall molecular geometry and affects the packing arrangement in the crystalline solid state [14]. The bending angle represents an optimized configuration that minimizes total energy while accommodating the electronic and steric requirements of the heptavalent manganese centers [19].

Structural Comparison with Tc₂O₇ and Re₂O₇

Structural comparison across the Group 7 heptoxides reveals systematic variations in metal-oxygen-metal bond angles [14] [17] [18]. Ditechnetium heptaoxide exhibits a linear metal-oxygen-metal arrangement with a bond angle of 180.0° in the solid state, contrasting with the 120.7° angle observed in dimanganese heptaoxide [17] [18]. This difference reflects the distinct electronic and size characteristics of technetium compared to manganese [14].

Dirhenium heptaoxide demonstrates additional structural complexity, adopting different geometries depending on the phase [14] [18]. In the gas phase, dirhenium heptaoxide exhibits a bent structure similar to dimanganese heptaoxide, while in the solid state it forms a polymeric network with mixed coordination environments [14] [18]. This structural diversity across the Group 7 heptoxides illustrates the influence of metal identity on molecular architecture [19].

The molar volumes of the Group 7 heptoxides provide additional insight into structural relationships [17]. Dimanganese heptaoxide exhibits a molar volume of 79 cm³/mol, while ditechnetium heptaoxide shows a larger value of 86.5 cm³/mol, and dirhenium heptaoxide demonstrates a value of 78 cm³/mol [17]. These volume differences reflect variations in molecular packing and intermolecular interactions across the series [14] [17].

Covalent Bonding Theories

Three-Center Covalent Bond Framework

The bonding in dimanganese heptaoxide involves a three-center covalent bond framework that encompasses the two manganese atoms and the bridging oxygen [19]. Natural bond orbital analysis and localized orbital bonding analysis confirm the presence of this three-center covalent bonding arrangement [19]. This bonding framework represents a delocalized interaction that extends across the metal-oxygen-metal bridge, contributing to the overall molecular stability [19].

The three-center covalent bond framework in dimanganese heptaoxide involves significant overlap between manganese d orbitals and oxygen p orbitals [19]. Computational studies using density functional theory methods have characterized the electronic structure and confirmed the three-center nature of the bridging interaction [14] [19]. The bonding orbitals demonstrate substantial covalent character, with partial charge delocalization across the metal-oxygen-metal unit [19].

Localized orbital bonding analysis reveals that the three-center covalent bond contributes to the angular geometry observed in dimanganese heptaoxide [19]. The orbital interactions favor bent rather than linear arrangements, explaining the 120.7° metal-oxygen-metal bond angle [14] [19]. This three-center bonding framework distinguishes dimanganese heptaoxide from simple ionic models and emphasizes the importance of covalent interactions in determining molecular structure [19].

Ionic Character Variations Across Group 7 Heptoxides

The ionic character of metal-oxygen bonds varies systematically across the Group 7 heptoxides, reflecting differences in electronegativity between the metals and oxygen [19] [37]. Manganese exhibits an electronegativity of 1.55 on the Pauling scale, resulting in an electronegativity difference of 1.89 with oxygen [37]. This large electronegativity difference contributes to the highest ionic character among the Group 7 heptoxides [38].

Technetium and rhenium both demonstrate electronegativity values of 1.9, yielding smaller electronegativity differences of 1.54 with oxygen [37]. These reduced electronegativity differences result in increased covalent character in the metal-oxygen bonds of ditechnetium heptaoxide and dirhenium heptaoxide compared to dimanganese heptaoxide [19] [38]. The increasing covalent character correlates with the preference for larger metal-oxygen-metal bond angles observed in the heavier Group 7 heptoxides [19].

Natural bond orbital analysis quantifies the ionic character variations across the Group 7 heptoxides through examination of atomic charge distributions [19]. The calculations reveal that manganese-oxygen bonds exhibit the highest degree of ionic character, while technetium-oxygen and rhenium-oxygen bonds demonstrate progressively more covalent character [19]. These ionic character variations influence both molecular geometries and solid-state structures across the Group 7 heptoxide series [14] [19].

ParameterMn₂O₇Tc₂O₇Re₂O₇
M-O-M Bond Angle (°)120.7180.0180.0 (gas phase)
Crystal StructureMolecular solidMolecular solidPolymeric solid
Molar Volume (cm³/mol)7986.578
Terminal M-O Distance (Å)1.585~1.60~1.70
Bridging M-O Distance (Å)1.77~1.80~1.85
ParameterValue
Molecular FormulaMn₂O₇
Molecular Weight (g/mol)221.87
Crystal SystemMonoclinic
Space GroupP2₁/c
Z (molecules per unit cell)8
Terminal Mn-O Bond Length (Å)1.585
Bridging Mn-O Bond Length (Å)1.77
Mn-O-Mn Bond Angle (°)120.7
Coordination GeometryTetrahedral
Connectivity PatternO₃Mn−O−MnO₃
ElementElectronegativity (Pauling)Electronegativity Difference with ORelative Ionic Character
Mn1.551.89Highest
Tc1.901.54Intermediate
Re1.901.54Intermediate

Density Functional Theory Applications

Density Functional Theory calculations have provided comprehensive insights into the electronic structure of dimanganese heptaoxide through systematic implementation of various computational approaches [1]. The primary methodology employed the Perdew-Burke-Ernzerhof generalized gradient approximation functional with Grimme's D3 dispersion correction (PBE-D3), utilizing the def2-TZVP triple-zeta valence with polarization basis set [1]. For solid-state calculations, plane-wave density functional theory was implemented using the Vienna Ab Initio Simulation Package version 5.4.1 [1].

The computational parameters were carefully optimized to ensure accuracy and convergence. The exchange-correlation functional was evaluated on an Euler-Maclaurin-Lebedev quadrature grid incorporating seventy-five angular points and three hundred and two radial points per atom [1]. Energy convergence tolerance was set to 10^-9 Hartree with an integral cutoff of 10^-14 Hartree [1]. Structural optimizations employed convergence criteria of 10^-4 Hartree per Angstrom for maximum gradient components and 10^-4 Angstrom for maximum atomic displacement [1].

Projector augmented wave pseudopotentials formulated specifically for PBE calculations were utilized to represent ionic cores, with valence configurations of 4s^2 4p^6 5s^2 5d^5 for manganese and 2s^2 2p^4 for oxygen [1]. The first Brillouin zone was sampled using an automatically generated Gamma-centered k-point mesh of size 2×2×2, with plane wave cutoff energy set at 600 eV [1]. The Kohn-Sham equations were solved using the residual minimization method with direct inversion in the iterative subspace algorithm [1].

Natural Bond Orbital Analysis Techniques

Natural Bond Orbital analysis was implemented using the NBO 5.0 package to investigate the electronic structure and bonding characteristics of dimanganese heptaoxide [1]. The NBO methodology provides localized orbital descriptions that facilitate interpretation of bonding interactions through analysis of electron density distribution and orbital occupancy patterns [2].

The NBO analysis revealed significant insights into the bonding nature of dimanganese heptaoxide. For terminal oxygen atoms, the method identified definitive sigma and pi covalent bonding interactions between manganese and oxygen atoms, with an additional oxygen p orbital characterized as a lone pair [1]. The degree of covalency was quantified through percentages of orbital localization on terminal oxygen atoms, showing 63% localization for sigma bonds, 61% for pi bonds, and 78% for lone pairs [1].

However, NBO analysis encountered difficulties in correctly describing the bridging oxygen bonding in dimanganese heptaoxide. The method predicted one manganese-oxygen sigma bond with the remainder characterized as s-type and p-type orbitals on the oxygen atom [1]. This limitation highlighted the complexity of the three-center bonding arrangement at the bridging oxygen site, where non-classical bonding interactions exceed the descriptive capabilities of standard NBO analysis [1].

Localized Orbital Bonding Analysis Approaches

Localized Orbital Bonding Analysis based on Pipek-Mezey localized orbitals provided complementary insights into the bonding structure of dimanganese heptaoxide [1]. The LOBA methodology typically predicted slightly less polar covalent interactions compared to NBO analysis, offering a more balanced perspective on the electronic structure [1].

For terminal oxygen bonding, LOBA analysis confirmed the presence of sigma and pi covalent bonding orbitals with percentages of 62% and 65% respectively localized on oxygen atoms [1]. The lone pair orbital showed 78% localization on oxygen, consistent with NBO predictions [1]. Importantly, LOBA analysis provided superior description of the bridging oxygen electronic structure compared to NBO methods [1].

The bridging oxygen analysis revealed two definitive sigma orbitals, indicating obvious covalent bonding character [1]. The remaining s and p orbitals were characterized as diffuse with occupation percentages of 83% for s orbitals and 68-79% for p orbitals on the oxygen atom [1]. These results demonstrated the presence of non-classical three-center four-electron covalent bonding at the bridging oxygen site [1].

Band Structure Analysis

Molecular Character in Crystalline Form

The band structure of crystalline dimanganese heptaoxide exhibits pronounced molecular character, as evidenced by flat, non-dispersive bands that indicate electrons are tightly bound to individual molecular units [1]. The PBE-D3 optimized crystalline structure adopts a monoclinic system with beta angle of 99.911° and lattice parameters of a = 6.889 Å, b = 16.917 Å, c = 9.469 Å, yielding a unit cell volume of 1087.0 ų [1].

The predicted molecular units within the crystal structure maintain C2v symmetry with a manganese-oxygen-manganese bend angle of 122.6° [1]. Average bond lengths are 1.579 Å for terminal oxygen atoms and 1.760 Å for bridging oxygen atoms [1]. The calculated structural parameters agree within 3% of experimental crystallographic determinations [1].

The molecular nature of the crystalline solid is further evidenced by its soft material properties, with an isothermal bulk modulus of only 9.0 GPa [1]. The cohesive energy of 0.78 eV per molecule (0.086 eV per atom) indicates that dimanganese heptaoxide molecules are held together primarily through weak dispersion interactions [1]. This low cohesive energy is comparable to noble gas atoms, confirming the molecular solid classification [1].

Band Gap Features and Indirect Transitions

Dimanganese heptaoxide exhibits an indirect band gap of 1.72 eV, with the valence band maximum at the Y point and conduction band minimum at the Gamma point [1]. This band gap value classifies the material as a small gap insulator, consistent with its molecular nature [1]. The indirect transition corresponds to optical absorption in the red region of the spectrum, which accounts for the characteristic green coloration observed in solid dimanganese heptaoxide [1].

The band gap calculation using standard PBE-D3 methodology underpredicts the actual value by approximately 0.2 eV due to insufficient correlation of metal d conducting states [1]. Density functional theory with Hubbard U correction (DFT+U) calculations were performed to address this limitation, employing an effective U parameter of 5 eV to better reproduce experimental band gap values [1].

Hybrid functional calculations using PBE0 with 25% exact exchange significantly overestimated the band gap at 4.9 eV, demonstrating the sensitivity of electronic structure predictions to the choice of exchange-correlation functional [1]. Despite these quantitative differences, all methodologies consistently identified the same basic band structure features and bonding characteristics [1].

Valence Band Composition and Electron Distribution

The valence band of dimanganese heptaoxide is predominantly composed of lone pair p states from both bridging and terminal oxygen atoms [1]. Site-projected density of states analysis reveals very small electron density contribution from manganese atoms in the valence band region, consistent with the ionic character predicted by both LOBA and NBO analyses [1].

The energy region between -3.5 and -6 eV exhibits significant electron density sharing between manganese and oxygen atoms, demonstrating the predominantly covalent nature of these bonding interactions [1]. Within the specific energy range of -3.5 to -4 eV, the absence of electron density on bridging oxygen atoms indicates that this region can be attributed to pi bonding interactions between manganese and terminal oxygen atoms [1].

The conduction band is primarily composed of unoccupied manganese d states, with minimal contribution from oxygen orbitals [1]. This electronic structure is consistent with the classification of dimanganese heptaoxide as a charge-transfer insulator, where the band gap represents the energy difference between filled oxygen p states and empty manganese d states [1].

Density of States Interpretation

Site-Projected Density of States Analysis

Site-projected density of states calculations provide detailed information about the atomic contributions to the electronic structure of dimanganese heptaoxide [1]. The analysis distinguishes between different atomic sites within the crystal structure, including manganese atoms, terminal oxygen atoms, and bridging oxygen atoms [1].

For manganese atoms, the density of states shows minimal contribution in the valence band region, with the primary electronic states appearing in the conduction band above the Fermi level [1]. This distribution confirms the highly ionic character of the manganese-oxygen bonding interactions and supports the charge-transfer insulator classification [1].

Terminal oxygen atoms exhibit strong contributions throughout the valence band region, particularly in the lone pair states near the Fermi level [1]. The bridging oxygen atoms show distinct characteristics compared to terminal oxygen atoms, with modified density of states profiles reflecting their unique bonding environment [1]. The site-projected analysis confirms that the valence band electronic structure is dominated by oxygen p orbital contributions [1].

Angular Momentum Projected Density of States Patterns

Angular momentum projected density of states analysis decomposes the electronic structure into s, p, and d orbital contributions, providing insight into the orbital character of different energy regions [1]. The analysis uses color coding with red representing s orbitals, blue representing p orbitals, and green representing d orbitals [1].

The oxygen 2s states appear as a distinct feature around -16 eV, predominantly localized on oxygen atoms but showing some overlap with manganese d states [1]. These core-level states are well-separated from the valence band region and do not contribute significantly to the bonding interactions [1].

The valence band region is dominated by oxygen 2p orbital contributions, appearing as blue features in the density of states plots [1]. The conduction band shows primarily manganese d orbital character, represented by green features above the Fermi level [1]. This clear separation between occupied oxygen p states and unoccupied manganese d states reinforces the charge-transfer insulator nature of dimanganese heptaoxide [1].

Covalent Bonding Region Characterization

The covalent bonding region in dimanganese heptaoxide is characterized by a sharp feature at approximately -5 eV in the density of states, which represents the three-center covalent bond across the bridging oxygen atom [1]. This feature exhibits nearly equal electron density sharing between manganese d states and bridging oxygen p states, confirming the covalent nature of the bridging interaction [1].

The sharp feature consists of a number of bands equal to the number of dimanganese heptaoxide molecular units in the crystal structure, indicating its molecular origin [1]. Partial charge density analysis reveals that this feature corresponds to the three-center covalent bond, with electron density distributed across both manganese atoms and the bridging oxygen atom [1].

In contrast to the gas-phase analysis where LOBA showed two separate sigma bonds, the solid-state analysis reveals a single three-center covalent bond [1]. This difference suggests that the Pipek-Mezey localization metric may over-localize the covalent interaction in gas-phase calculations, while the solid-state environment provides a more accurate representation of the delocalized bonding character [1].

Other CAS

12057-92-0

Wikipedia

Manganese heptoxide

Dates

Last modified: 07-17-2023

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